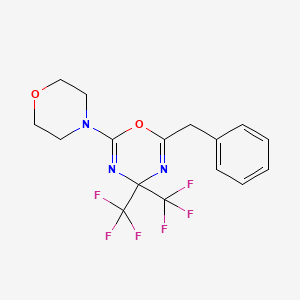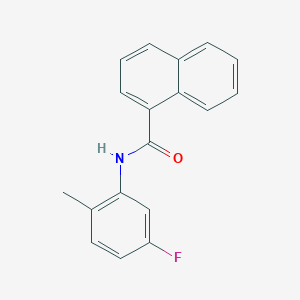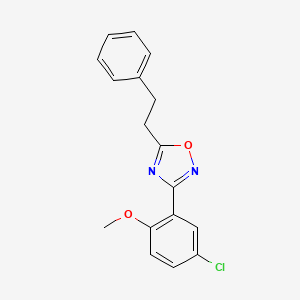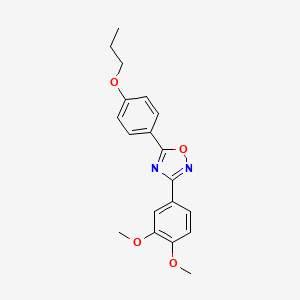
2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains oxygen, nitrogen, and fluorine atoms. This compound has shown potential in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has shown potential in various scientific research applications. It has been studied for its anticancer, antiviral, and antibacterial properties. In one study, this compound was found to inhibit the growth of cancer cells in vitro and in vivo. In another study, it was found to have antiviral activity against the influenza virus. Additionally, this compound has shown antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
The mechanism of action of 2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is not fully understood. However, it has been proposed that this compound may inhibit the activity of certain enzymes or proteins that are involved in cell proliferation, viral replication, or bacterial growth. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has been shown to have various biochemical and physiological effects. In one study, it was found to induce apoptosis (programmed cell death) in cancer cells. In another study, it was found to inhibit the replication of the influenza virus by blocking viral entry and release. Additionally, this compound has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Advantages and Limitations for Lab Experiments
The advantages of using 2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine in lab experiments include its broad spectrum of activity against cancer cells, viruses, and bacteria. Additionally, this compound has shown low toxicity in vitro and in vivo. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the research of 2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another direction is to study its potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Additionally, further studies are needed to optimize the synthesis method of this compound and improve its solubility in water.
Synthesis Methods
The synthesis of 2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has been reported in various scientific studies. One of the most common methods is the reaction of 2-benzyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazol-6-amine with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
properties
IUPAC Name |
2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N3O2/c17-15(18,19)14(16(20,21)22)23-12(10-11-4-2-1-3-5-11)27-13(24-14)25-6-8-26-9-7-25/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYPXWWTZXAENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(N=C(O2)CC3=CC=CC=C3)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1H-tetrazol-1-yl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5330712.png)

![1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5330725.png)
![N-[1-{[(3,4-dimethylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5330733.png)
![N-(3,5-difluorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330766.png)

![N-[3-(1H-tetrazol-5-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5330786.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5330788.png)


![methyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330810.png)
![methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5330818.png)
![3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine](/img/structure/B5330823.png)
